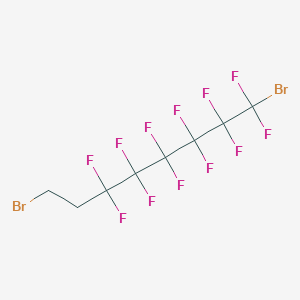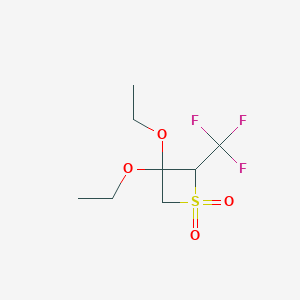
3,3-Diethoxy-2-(trifluoromethyl)thietane 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diethoxy-2-(trifluoromethyl)thietane 1,1-dioxide is a chemical compound with the molecular formula C7H11F3O4S. This compound is known for its unique structure, which includes a thietane ring—a four-membered ring containing sulfur. The presence of trifluoromethyl and diethoxy groups further enhances its chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethoxy-2-(trifluoromethyl)thietane 1,1-dioxide typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 2-(trifluoromethyl)thietane with diethyl sulfate in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of the intermediates and the potential hazards associated with the chemicals used.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Diethoxy-2-(trifluoromethyl)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The diethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3,3-Diethoxy-2-(trifluoromethyl)thietane 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 3,3-Diethoxy-2-(trifluoromethyl)thietane 1,1-dioxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the thietane ring provides stability and specificity. The compound can modulate various biochemical pathways, leading to its diverse applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Diethoxy-2-(methyl)thietane 1,1-dioxide
- 3,3-Diethoxy-2-(ethyl)thietane 1,1-dioxide
- 3,3-Diethoxy-2-(chloromethyl)thietane 1,1-dioxide
Uniqueness
Compared to similar compounds, 3,3-Diethoxy-2-(trifluoromethyl)thietane 1,1-dioxide stands out due to the presence of the trifluoromethyl group. This group imparts unique electronic properties, enhancing the compound’s reactivity and stability. Additionally, the trifluoromethyl group can improve the compound’s bioavailability and binding affinity in biological systems.
Eigenschaften
CAS-Nummer |
834-62-8 |
|---|---|
Molekularformel |
C8H13F3O4S |
Molekulargewicht |
262.25 g/mol |
IUPAC-Name |
3,3-diethoxy-2-(trifluoromethyl)thietane 1,1-dioxide |
InChI |
InChI=1S/C8H13F3O4S/c1-3-14-7(15-4-2)5-16(12,13)6(7)8(9,10)11/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
PFLZVCODKRHZPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(CS(=O)(=O)C1C(F)(F)F)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(8S,9R,10S,11S,13S,14S,17S)-9-chloro-11-fluoro-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14747525.png)
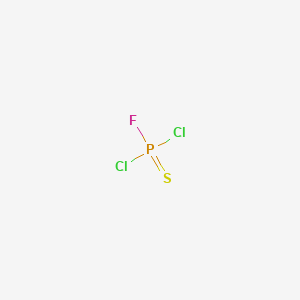
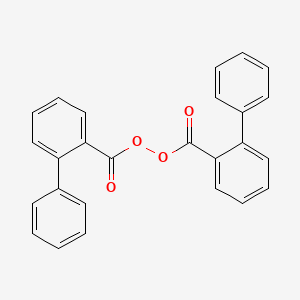
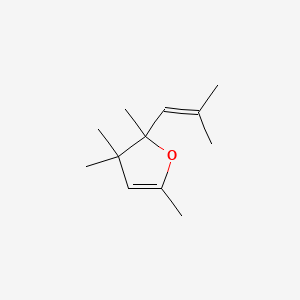

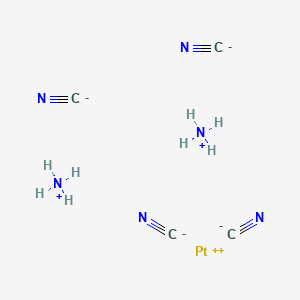




![5-(1H-indazol-5-yloxymethyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B14747591.png)
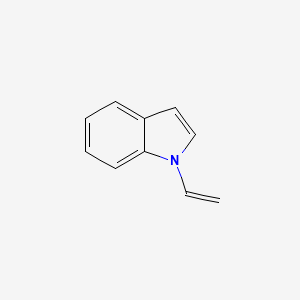
![2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine](/img/structure/B14747609.png)
